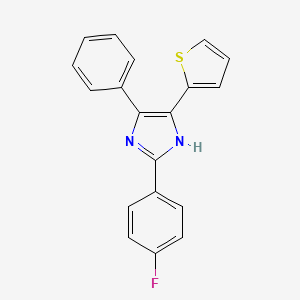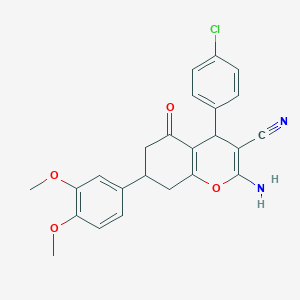
2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features a unique combination of fluorophenyl, phenyl, and thiophene groups attached to an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. For this compound, the aldehyde used is 4-fluorobenzaldehyde.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated imidazole intermediate.
Phenyl Group Addition: The phenyl group is often introduced through a Friedel-Crafts acylation reaction, using benzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and fluorophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further studies in drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent. Its structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- 2-(4-bromophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- 2-(4-methylphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
Uniqueness
Compared to these similar compounds, 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the compound’s electronic properties, increasing its lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C19H13FN2S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C19H13FN2S/c20-15-10-8-14(9-11-15)19-21-17(13-5-2-1-3-6-13)18(22-19)16-7-4-12-23-16/h1-12H,(H,21,22) |
Clé InChI |
AOUVMQZLDANVPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,8-pentamethyl-1,2-dihydroquinoline](/img/structure/B11652957.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11652963.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate](/img/structure/B11652969.png)
![2,2,4,6,7-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11652971.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B11652982.png)
![5-amino-3-[(Z)-1-cyano-2-(9-ethyl-9H-carbazol-3-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11652983.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652996.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11653000.png)
![N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B11653007.png)
![(5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653011.png)
![1-(4-methylphenyl)-N-[(1E)-4-phenylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11653015.png)
phenyl]methylidene})amine](/img/structure/B11653022.png)
![4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653032.png)

